molecular formula C18H22N4O2 B6620345 N-(cyclopropylmethyl)-1-(1H-indazole-7-carbonyl)piperidine-3-carboxamide

N-(cyclopropylmethyl)-1-(1H-indazole-7-carbonyl)piperidine-3-carboxamide

Cat. No.: B6620345
M. Wt: 326.4 g/mol
InChI Key: FCKLTBLJBATIOD-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-(1H-indazole-7-carbonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropylmethyl group, an indazole core, and a piperidine carboxamide moiety, suggests it may have interesting pharmacological properties.

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-(1H-indazole-7-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17(19-9-12-6-7-12)14-4-2-8-22(11-14)18(24)15-5-1-3-13-10-20-21-16(13)15/h1,3,5,10,12,14H,2,4,6-9,11H2,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKLTBLJBATIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC3=C2NN=C3)C(=O)NCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-(1H-indazole-7-carbonyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the indazole core, the introduction of the cyclopropylmethyl group, and the coupling with piperidine-3-carboxamide. Common reagents and conditions used in these steps may include:

    Formation of Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of Cyclopropylmethyl Group: This step may involve alkylation reactions using cyclopropylmethyl halides.

    Coupling with Piperidine-3-carboxamide: This can be done using amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-(1H-indazole-7-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-(1H-indazole-7-carbonyl)piperidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The indazole core is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-1-(1H-indazole-7-carbonyl)piperidine-3-carboxamide: can be compared with other indazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

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